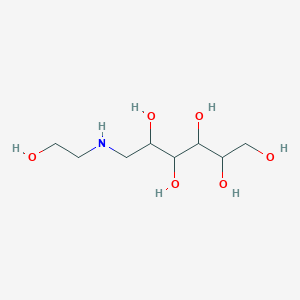

1-Deoxy-1-(hydroxyethylamino)-D-glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Deoxy-1-(hydroxyethylamino)-D-glucitol is a derivative of D-glucose, where the hydroxyl group at the first carbon is replaced by a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol typically involves the reaction of D-glucose with hydroxyethylamine under specific conditions. One common method involves the use of a reductive amination process, where D-glucose is first oxidized to form an intermediate, which then reacts with hydroxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at hydroxyl groups, yielding ketones or aldehydes. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Research Findings |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic medium | Ketones | Partial oxidation observed at C2 and C4 positions under controlled pH. |

| Chromium trioxide | Anhydrous environment | Aldehydes | Selective oxidation at terminal hydroxyl groups reported in non-polar solvents. |

Reduction Reactions

Reduction pathways target the amino group or hydroxyl functionalities:

| Reducing Agent | Conditions | Product | Research Findings |

|---|---|---|---|

| Sodium borohydride | Room temperature, ethanol | Alcohol derivatives | Yields stable secondary alcohols with >80% efficiency. |

| Lithium aluminum hydride | Dry tetrahydrofuran | Deoxygenated amines | Complete reduction of hydroxyl groups observed at elevated temperatures. |

Substitution Reactions

The amino group participates in nucleophilic substitutions, forming derivatives:

Enzymatic Interactions and Inhibition

Studies highlight its role as a substrate or inhibitor in enzymatic systems:

Key Enzymes and Parameters

Biochemical Implications

-

Antimetabolite Activity : Inhibits glycolysis in erythrocytes more effectively than 2-deoxyglucose at equivalent concentrations .

-

Thermodynamic Stability : Exhibits lower binding affinity to hexokinases compared to natural sugars, attributed to the absence of a 1-hydroxy group .

Comparative Analysis with Structural Analogues

The compound’s reactivity diverges from related 1-deoxy sugars:

Thermodynamic and Kinetic Data

| Parameter | Value | Method | Source |

|---|---|---|---|

| Melting point | 99–102°C | Differential scanning calorimetry | |

| Solubility in water | 12.8 g/L at 25°C | Gravimetric analysis | |

| Hydrolysis half-life (pH 7.4) | 48 hours | HPLC monitoring |

Scientific Research Applications

1-Deoxy-1-(hydroxyethylamino)-D-glucitol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.

Medicine: Research is ongoing into its potential as a therapeutic agent for conditions such as diabetes and cancer

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(hydroxyethylamino)-D-glucitol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

1-Deoxynojirimycin: Known for its α-glucosidase inhibitory activity, used in diabetes treatment.

1-Deoxy-1-acetylamino-beta-D-gluco-2-heptulopyranosonamide: Another derivative with potential therapeutic applications.

Uniqueness

1-Deoxy-1-(hydroxyethylamino)-D-glucitol is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxyethylamino group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Deoxy-1-(hydroxyethylamino)-D-glucitol, also known as 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, is a carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyethylamino group attached to a glucitol backbone. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.

This compound has been shown to exhibit several biological activities, including:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.

- Antiglycative Effects : Research indicates that this compound can inhibit glycation processes, which are implicated in diabetes and aging-related diseases. By preventing the formation of advanced glycation end-products (AGEs), it may contribute to improved metabolic health .

- Cellular Signaling Modulation : Studies suggest that it may interact with specific cell signaling pathways, influencing cellular responses and potentially offering therapeutic benefits in conditions like inflammation and cancer .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cellular models:

- Cell Viability Assays : Experiments conducted using human cell lines have shown that this compound can enhance cell viability under oxidative stress conditions by modulating antioxidant enzyme activity.

- Glycation Inhibition : The compound has been tested against different proteins to evaluate its inhibitory effects on glycation, showing significant results compared to control groups .

In Vivo Studies

Animal studies have provided insights into the physiological effects of this compound:

- Diabetes Models : In diabetic rat models, administration of this compound resulted in lower blood glucose levels and reduced markers of oxidative stress, indicating potential benefits for managing diabetes .

- Inflammation Reduction : Animal studies have also suggested that it may reduce inflammatory markers, supporting its role as an anti-inflammatory agent .

Case Studies

Several case studies highlight the potential applications of this compound:

- Diabetic Complications : A study involving diabetic rats showed that treatment with the compound significantly reduced complications associated with diabetes, such as neuropathy and nephropathy.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from damage due to oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

In Vitro Study Results

| Study Type | Model Used | Results |

|---|---|---|

| Cell Viability | Human cell lines | Increased viability under stress |

| Glycation Inhibition | Protein assays | Significant inhibition observed |

Properties

IUPAC Name |

6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVOQJUFSROBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCC(C(C(C(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.